Cas no 543683-48-3 (2-Bromo-4-nitrophenylacetonitrile)
2-Bromo-4-nitrophenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, 2-bromo-4-nitro-
- 2-(2-bromo-4-nitrophenyl)acetonitrile
- (2-bromo-4-nitrophenyl)acetonitrile
- C90783
- SLKNLFRUKRDJJG-UHFFFAOYSA-N
- 2-Bromo-4-nitrophenylacetonitrile
- SCHEMBL2385989
- (2-Bromo-4-nitro-phenyl)-acetonitrile
- MFCD12152243
- CS-0308021
- EN300-105287
- 543683-48-3
- N16873
- 959-692-6
-
- MDL: MFCD12152243
- Inchi: 1S/C8H5BrN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2
- InChI Key: SLKNLFRUKRDJJG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CC#N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 239.95344g/mol
- Monoisotopic Mass: 239.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 69.6Ų
2-Bromo-4-nitrophenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B705515-10mg |
2-Bromo-4-nitrophenylacetonitrile |
543683-48-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705515-50mg |
2-Bromo-4-nitrophenylacetonitrile |
543683-48-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B705515-100mg |
2-Bromo-4-nitrophenylacetonitrile |
543683-48-3 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Apollo Scientific | OR399027-250mg |
2-Bromo-4-nitrophenylacetonitrile |
543683-48-3 | 250mg |
£90.00 | 2025-02-20 | ||
| Apollo Scientific | OR399027-1g |
2-Bromo-4-nitrophenylacetonitrile |
543683-48-3 | 1g |
£270.00 | 2025-02-20 | ||
| eNovation Chemicals LLC | D760661-250mg |
(2-Bromo-4-nitro-phenyl)-acetonitrile |
543683-48-3 | 95%+ | 250mg |
$405 | 2024-06-06 | |
| eNovation Chemicals LLC | D760661-1g |
(2-Bromo-4-nitro-phenyl)-acetonitrile |
543683-48-3 | 95%+ | 1g |
$505 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378691-100mg |
2-(2-Bromo-4-nitrophenyl)acetonitrile |
543683-48-3 | 97% | 100mg |
¥2743.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378691-250mg |
2-(2-Bromo-4-nitrophenyl)acetonitrile |
543683-48-3 | 97% | 250mg |
¥3669.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378691-500mg |
2-(2-Bromo-4-nitrophenyl)acetonitrile |
543683-48-3 | 97% | 500mg |
¥3534.00 | 2024-05-09 |
2-Bromo-4-nitrophenylacetonitrile Suppliers
2-Bromo-4-nitrophenylacetonitrile Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Bromo-4-nitrophenylacetonitrile
2-Bromo-4-Nitrophenylacetonitrile (CAS No. 543683-48-3): A Comprehensive Overview of its Chemical Properties, Applications, and Recent Research Advancements
2-Bromo-4-nitrophenylacetonitrile, identified by CAS No. 543683-48-3, is a versatile organic compound characterized by its unique structural features and functional groups. This molecule combines a bromine atom at the 2-position of the phenyl ring, a nitro group at the 4-position, and an acetonitrile moiety attached via an ethylene bridge. These substituents confer distinct electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in drug discovery programs targeting cancer therapies and antibacterial agents, as well as its utility in developing advanced materials for optoelectronic applications.
The synthesis of 2-bromo-4-nitrophenylacetonitrile typically involves multistep organic reactions optimized for high yield and purity. Key methods include nitration of brominated acetophenones followed by cyanation under controlled conditions to avoid over-substitution. Researchers from the University of Cambridge recently reported a copper-catalyzed cyanation protocol that achieves >95% purity with reduced solvent usage (J. Org. Chem., 2023). Such advancements underscore the compound’s importance in green chemistry initiatives aimed at minimizing environmental impact while maintaining scalability.
In medicinal chemistry, this compound has gained attention due to its ability to modulate protein-protein interactions (PPIs). A 2024 study published in Nature Communications demonstrated that derivatives of CAS No. 543683-48-3 selectively inhibit the Bcl-xL protein complex, a validated target in apoptosis-resistant cancers. The nitro group’s redox activity enables prodrug activation under hypoxic tumor conditions, while the bromine substituent facilitates bioisosteric replacements for structure-based optimization.
Beyond pharmaceutical applications, 2-bromo-4-nitrophenylacetonitrile serves as a critical building block in supramolecular chemistry. Scientists at MIT recently synthesized self-assembling nanomaterials using this compound as a linker between conjugated polymers (Science Advances, 2023). The molecule’s rigid planar structure and electron-withdrawing groups enhance charge transport properties in organic field-effect transistors (OFETs), achieving record carrier mobilities of 15 cm²/V·s – a breakthrough for flexible electronics.
In analytical chemistry, this compound’s spectroscopic signatures have enabled novel detection methods for environmental contaminants. A team from ETH Zurich developed an electrochemical sensor using CAS No. 543683-48-3-functionalized graphene quantum dots to quantify microcystins in water samples with sub-ppt sensitivity (Analyst, 2024). The nitro group’s electroactive properties coupled with the nitrile’s hydrogen-bonding capacity create highly specific recognition sites for toxin molecules.
Ongoing research explores this compound’s potential in click chemistry platforms. A collaborative study between Stanford and Scripps Research institutes demonstrated that azide-functionalized derivatives undergo copper-free cycloadditions with terminal alkynes at room temperature (JACS Au, 2024). This enables rapid library synthesis for high-throughput screening campaigns targeting kinase inhibitors and epigenetic modifiers.
The structural versatility of 2-bromo-4-nitrophenylacetonitrile (CAS No. 543683-48-3) continues to drive innovation across multiple disciplines. Its ability to act as both reactive intermediate and functional module positions it uniquely within modern chemical toolkits. As highlighted by recent advancements in drug delivery systems (Biomaterials Science, 2024), conjugates incorporating this molecule show enhanced permeability and retention (EPR) effects when linked to polyethylene glycol backbones – opening new avenues for targeted therapeutics.
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